molecular formula C11H14ClN3O2 B1528328 3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride CAS No. 1803562-16-4

3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride

Cat. No. B1528328
CAS RN: 1803562-16-4
M. Wt: 255.7 g/mol
InChI Key: RJPZRMZBFNOENV-UHFFFAOYSA-N
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Description

The compound “3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride” is a complex organic molecule. It contains an imidazolidine ring, which is a type of heterocycle . The imidazolidine ring is substituted with an aminophenyl group and an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazolidine ring, along with the aminophenyl and ethyl substituents . The presence of the amino group could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. The amino group could act as a nucleophile in various reactions . The imidazolidine ring might also undergo reactions depending on its substitution pattern and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amino group could influence its solubility in water .

Scientific Research Applications

Structure-Activity Relationship Studies

A series of analogs related to 3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride were synthesized to investigate their potential as ERK1/2 substrate-specific inhibitors. These studies revealed that certain modifications in the chemical structure could significantly enhance their biological activities, such as inhibiting cell proliferation and inducing apoptosis, indicating a path for developing new therapeutic agents (Li et al., 2009).

Antimicrobial Activity

Compounds structurally related to 3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride demonstrated promising antimicrobial properties. For instance, the synthesis and evaluation of new imidazothiazole and glycocyamidine derivatives showed significant antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Magd El-Din et al., 2007).

Anticancer and Apoptosis-inducing Activities

Research into derivatives of thiazolidine-2,4-dione, a core component of the chemical structure , has shown that they can inhibit cancer cell growth and angiogenesis by inducing apoptosis. This suggests a potential application in cancer therapy by targeting specific cellular pathways to control cancer cell proliferation and survival (Dawson et al., 2007).

Antihyperglycemic Studies

Some thiazolidine-2,4-dione derivatives have been investigated for their antihyperglycemic properties. These studies suggest that specific structural modifications can lead to compounds with potential antidiabetic actions, indicating the relevance of such compounds in developing new treatments for diabetes (Gutiérrez-Hernández et al., 2019).

Dual Inhibitor of Signaling Pathways

A derivative of thiazolidine-2,4-dione was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. This discovery points to the potential of such compounds in developing therapies that target multiple pathways involved in diseases like cancer, making them valuable tools for therapeutic interventions (Li et al., 2010).

properties

IUPAC Name

3-(3-aminophenyl)-5-ethylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-2-9-10(15)14(11(16)13-9)8-5-3-4-7(12)6-8;/h3-6,9H,2,12H2,1H3,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPZRMZBFNOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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